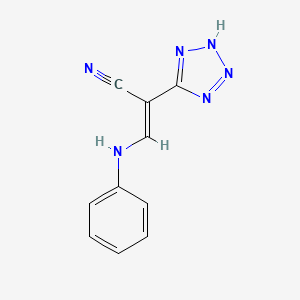
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile is an organic compound characterized by the presence of an aniline group, a tetrazole ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Coupling with Aniline: The tetrazole intermediate is then coupled with aniline in the presence of a suitable catalyst, such as palladium, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of (2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
(2E)-3-(phenylamino)-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile: Unique due to the presence of both aniline and tetrazole groups.
(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(E)-3-anilino-2-(2H-tetrazol-5-yl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness: The presence of the nitrile group in this compound imparts unique reactivity and properties compared to its analogs with carboxylic acid or amide groups. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
1020252-60-1 |
|---|---|
Fórmula molecular |
C10H8N6 |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
3-anilino-2-(2H-tetrazol-5-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8N6/c11-6-8(10-13-15-16-14-10)7-12-9-4-2-1-3-5-9/h1-5,7,12H,(H,13,14,15,16) |
Clave InChI |
SOXCTISAYHQOEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
SMILES canónico |
C1=CC=C(C=C1)NC=C(C#N)C2=NNN=N2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
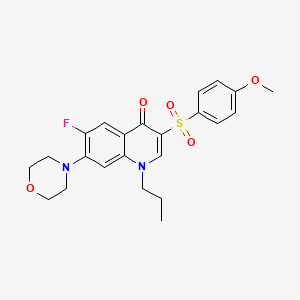
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![6-(4-chlorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2700874.png)

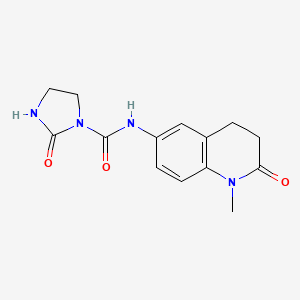
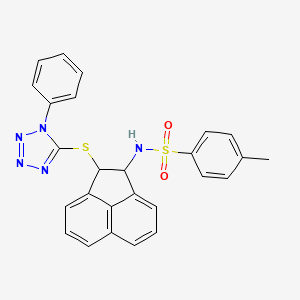
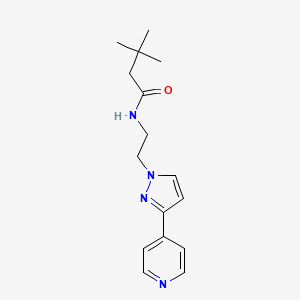
![3-{[(1-Cyano-1-cyclopropylethyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2700882.png)
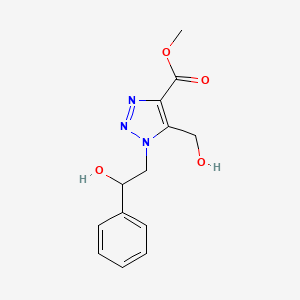

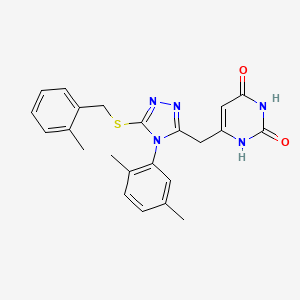
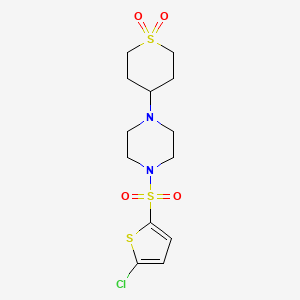
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2700890.png)
